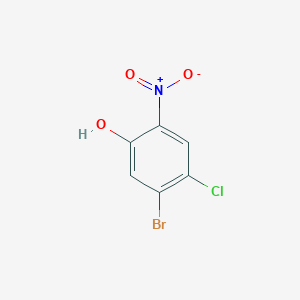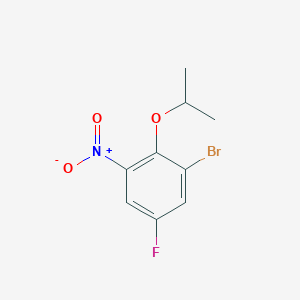
3-Bromo-6-fluoro-2-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Bromo-6-fluoro-2-methoxybenzoic acid” is a chemical compound with the molecular formula C8H6BrFO3 and a molecular weight of 249.04 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H6BrFO3/c1-13-7-4 (9)2-3-5 (10)6 (7)8 (11)12/h2-3H,1H3, (H,11,12) . This indicates that the molecule consists of a benzene ring substituted with bromo, fluoro, methoxy, and carboxylic acid functional groups. Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature .Scientific Research Applications
Synthesis and Chemical Reactions
3-Bromo-6-fluoro-2-methoxybenzoic acid and its derivatives are primarily used in the field of organic synthesis. Various research studies have explored the synthesis and reactions of compounds closely related to this compound.
Synthesis processes of related compounds have been developed, focusing on achieving high purity and yield. For example, methyl 4-bromo-2-methoxybenzoate was synthesized with an overall yield of about 47% and a purity of 99.8% through a process involving bromination, hydrolysis, cyanidation, methoxylation, and esterification (Chen Bing-he, 2008).
Research on bromodemercuration of permercurated arenes includes synthesis of compounds like pentabromoacetanilide and methyl 2,3,5,6-tetrabromo-4-methoxybenzoate. This demonstrates the versatility of bromination in organic synthesis and its application in creating complex brominated compounds (G. Deacon & G. Farquharson, 1976).
The use of fluorinated compounds like 6-fluoro-3-methylphenol in detecting aromatic metabolites from m-cresol in a methanogenic consortium has been studied. This research is significant for understanding the degradation pathways and potential environmental applications of similar fluorinated compounds (K. Londry & P. Fedorak, 1993).
An efficient synthesis method for 5-bromo-2-methylamino-8-methoxyquinazoline, a key intermediate in drug discoveries, was developed from 6-bromo-2-fluoro-3-methoxybenzaldehyde. This highlights the role of brominated and fluorinated benzoic acid derivatives in the pharmaceutical industry (K. Nishimura & T. Saitoh, 2016).
Environmental and Biological Applications
The degradation of halogenated benzoates, such as 2-bromo-, 2-chloro-, and 2-fluorobenzoate, by Pseudomonas putida illustrates the biological degradation pathways of these compounds, which is crucial for understanding their environmental impact and potential bioremediation applications (K. Engesser & P. Schulte, 1989).
The study of bromophenol derivatives from the red alga Rhodomela confervoides, including compounds similar to 3-bromo-5-hydroxy-4-methoxybenzoic acid, provides insights into the natural occurrence and potential bioactive properties of these compounds (Jielu Zhao et al., 2004).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3-Bromo-6-fluoro-2-methoxybenzoic acid are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds . .
properties
IUPAC Name |
3-bromo-6-fluoro-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO3/c1-13-7-4(9)2-3-5(10)6(7)8(11)12/h2-3H,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSPJCQSBRAYCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)O)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 5'-acetyl-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate](/img/structure/B1374750.png)







![2-((2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-yl)oxy)acetic acid](/img/structure/B1374766.png)


![tert-Butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B1374769.png)

